molecular formula C10H12N2O2 B1447526 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile CAS No. 1423915-00-7

3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile

Cat. No. B1447526
M. Wt: 192.21 g/mol
InChI Key: VBUVJPKFDFZQAG-UHFFFAOYSA-N
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Description

“3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile” is a chemical compound that belongs to the family of isoxazoles . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been studied for decades due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of “3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile” and its analogs has been explored in various studies . For instance, Xu et al. designed and synthesized a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea derivatives as FLT3 inhibitors . The synthesis involved a series of reactions and led to the discovery of compounds with high potency against FLT3-ITD-bearing MV4-11 cells .


Molecular Structure Analysis

The molecular structure of “3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile” consists of an isoxazole ring with a tert-butyl group at the 5-position . The isoxazole ring is connected to a propionitrile group via a carbonyl group . The molecular formula of the compound is C10H12N2O2 .


Chemical Reactions Analysis

The chemical reactions involving “3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile” and its analogs have been studied in the context of their inhibitory activity toward FLT3 . The compound can inhibit the phosphorylation of FLT3 and induce apoptosis in a concentration-dependent manner .

Scientific Research Applications

Isoxazoline Derivatives in Medicinal Chemistry

Isoxazolines, which share a core structural similarity with 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, have been extensively studied for their medicinal properties. A review on isoxazoline-containing natural products as anticancer agents highlighted the importance of isoxazoline derivatives in the field of medicinal chemistry. These compounds, found in natural sources, have been recognized for their anticancer potential, prompting further research into their synthetic pathways and structural-activity relationships (Kaur et al., 2014).

Environmental Applications of Ethers

Research on ethers, particularly methyl tert-butyl ether (MTBE) and related compounds, provides insights into environmental applications. Studies have focused on the biodegradation and fate of ethers like MTBE in soil and groundwater, highlighting their environmental impact and the processes governing their degradation (Thornton et al., 2020). These findings are relevant for understanding the environmental behavior of similar compounds and their potential for causing or mitigating pollution.

Material Science and Chemical Engineering

In material science and chemical engineering, the synthesis and application of compounds with functionalities similar to 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile have been explored. For example, the synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones demonstrate the versatility of isoxazoline derivatives in creating compounds with potential antioxidant properties, which could have implications in various industrial applications (Laroum et al., 2019).

Future Directions

The future directions in the research of “3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile” and its analogs could involve the development of novel FLT3 inhibitors with high potency against both FLT3-WT and FLT3-ITD mutants . These compounds could serve as novel therapeutic candidates for acute myeloid leukemia (AML) .

properties

IUPAC Name

3-(5-tert-butyl-1,2-oxazol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2,3)9-6-7(12-14-9)8(13)4-5-11/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUVJPKFDFZQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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